molecular formula C10H13NO4S B14428568 2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-85-7

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide

Katalognummer: B14428568
CAS-Nummer: 82020-85-7
Molekulargewicht: 243.28 g/mol
InChI-Schlüssel: ZZWYRPRSPQKJGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and prop-2-en-1-ol.

    Etherification: The hydroxyl group of 2-methoxyphenol is etherified with prop-2-en-1-ol in the presence of a strong acid catalyst to form 2-methoxy-5-[(prop-2-en-1-yl)oxy]phenol.

    Sulfonation: The resulting compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The sulfonamide group can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of bacterial growth or modulation of inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar structure but lacks the sulfonamide group.

    2-Methoxy-5-methylphenyl isocyanate: Contains a methoxy group and a sulfonamide group but differs in the position and type of substituents.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar ether linkage but lacks the sulfonamide group.

Uniqueness

2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and prop-2-en-1-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

82020-85-7

Molekularformel

C10H13NO4S

Molekulargewicht

243.28 g/mol

IUPAC-Name

2-methoxy-5-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO4S/c1-3-6-15-8-4-5-9(14-2)10(7-8)16(11,12)13/h3-5,7H,1,6H2,2H3,(H2,11,12,13)

InChI-Schlüssel

ZZWYRPRSPQKJGH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)OCC=C)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.